Cas no 2361730-75-6 (N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
![N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2361730-75-6x500.png)
N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide 化学的及び物理的性質
名前と識別子
-
- N-ethyl-N-{2-oxo-2-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl}prop-2-enamide
- Z2907806837
- EN300-26601669
- 2361730-75-6
- N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide
-
- インチ: 1S/C14H20N4O4/c1-3-11(19)17(4-2)9-12(20)18-7-5-6-10(8-18)13-15-16-14(21)22-13/h3,10H,1,4-9H2,2H3,(H,16,21)
- InChIKey: CFPQOOBWOBTSSW-UHFFFAOYSA-N
- ほほえんだ: C(N(CC(N1CCCC(C2=NNC(=O)O2)C1)=O)CC)(=O)C=C
計算された属性
- せいみつぶんしりょう: 308.14845513g/mol
- どういたいしつりょう: 308.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 91.3Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 6.16±0.70(Predicted)
N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601669-0.05g |
N-ethyl-N-{2-oxo-2-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl}prop-2-enamide |
2361730-75-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamideに関する追加情報
Comprehensive Overview of N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide (CAS No. 2361730-75-6)
N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide (CAS No. 2361730-75-6) is a specialized organic compound with a unique molecular structure that combines a piperidine ring, an oxadiazolone moiety, and an acrylamide functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of the 1,3,4-oxadiazol-2(3H)-one core is particularly noteworthy, as this heterocyclic scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide involves multi-step organic reactions, often starting from piperidine-3-carboxylic acid derivatives and proceeding through cyclization and amidation steps. Researchers are increasingly interested in optimizing the synthetic pathways for this compound to improve yields and purity, especially given its potential applications in drug discovery. The acrylamide group in the molecule also opens avenues for further functionalization, making it a versatile building block in medicinal chemistry.
One of the key areas of interest for CAS No. 2361730-75-6 is its role in the development of novel enzyme inhibitors. The oxadiazolone moiety is known to interact with various biological targets, such as kinases and proteases, which are critical in disease pathways. Recent studies have explored its potential as a scaffold for designing inhibitors of COX-2 and PDE4, enzymes implicated in inflammation and immune responses. This aligns with the growing demand for new anti-inflammatory agents, a hot topic in pharmaceutical research.
In addition to its pharmaceutical applications, N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide has shown promise in material science. The acrylamide functionality allows for polymerization, making it a candidate for creating advanced polymeric materials with tailored properties. Researchers are investigating its use in hydrogels, coatings, and other functional materials, which are highly sought after in industries ranging from healthcare to electronics.
The market for specialized intermediates like CAS No. 2361730-75-6 is expanding, driven by the increasing focus on precision medicine and customized therapeutics. Pharmaceutical companies and research institutions are actively sourcing high-quality batches of this compound for preclinical studies. Suppliers are responding by scaling up production and ensuring compliance with stringent quality standards, such as GMP and ISO certifications, to meet the demands of the global research community.
From an environmental and safety perspective, N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide is generally handled under standard laboratory conditions. Proper personal protective equipment (PPE), including gloves and goggles, is recommended during its handling. While it is not classified as a hazardous material under most regulatory frameworks, researchers are advised to consult safety data sheets (SDS) for specific handling guidelines.
In summary, N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide (CAS No. 2361730-75-6) represents a compelling case study in the intersection of chemistry, biology, and materials science. Its unique structural features and multifunctional nature make it a valuable asset in drug discovery and material innovation. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and industry.
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